molecular formula C13H12O3 B13026773 6,7-Dimethoxy-1-naphthaldehyde

6,7-Dimethoxy-1-naphthaldehyde

Cat. No.: B13026773
M. Wt: 216.23 g/mol
InChI Key: CPZRAMSIXPHRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-1-naphthaldehyde is a substituted naphthalene derivative featuring methoxy groups at the 6- and 7-positions and an aldehyde functional group at the 1-position. This compound is structurally significant due to its aromatic framework and electron-donating methoxy substituents, which influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

6,7-dimethoxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C13H12O3/c1-15-12-6-9-4-3-5-10(8-14)11(9)7-13(12)16-2/h3-8H,1-2H3

InChI Key

CPZRAMSIXPHRAU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC=C2C=O)OC

Origin of Product

United States

Preparation Methods

Formylation via Vilsmeier-Haack Reaction

  • Principle : The Vilsmeier-Haack reaction uses a formylating reagent generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). This electrophilic species selectively attacks activated aromatic rings to introduce an aldehyde group.
  • Procedure : 6,7-Dimethoxynaphthalene is treated with DMF and POCl₃ under controlled temperature (often 0–5°C initially, then room temperature) to yield 6,7-Dimethoxy-1-naphthaldehyde.
  • Advantages : High regioselectivity and relatively mild conditions.
  • Notes : Strict anhydrous conditions are maintained to prevent hydrolysis of the reactive intermediates.

Formylation Using Dichloromethyl Methyl Ether and Lewis Acid Catalysts

  • Principle : Dichloromethyl methyl ether acts as a formylating agent in the presence of Lewis acid catalysts such as aluminum chloride (AlCl₃).
  • Procedure : 6,7-Dimethoxynaphthalene is reacted with dichloromethyl methyl ether and AlCl₃ under anhydrous conditions. The reaction is typically performed at low temperatures (0–5°C) to maximize yield and minimize side reactions.
  • Advantages : Effective for large-scale synthesis with good control over regioselectivity.
  • Considerations : Choice of catalyst and solvent polarity (e.g., dichloromethane vs. toluene) significantly influence reaction rate and byproduct formation.

Alternative Synthetic Approaches

  • Methylation of Hydroxylated Precursors : Starting from 6,7-dihydroxynaphthalene derivatives, methylation using dimethyl sulfate in alkaline media can produce 6,7-dimethoxynaphthalene, which is then formylated as above.
  • Notes on Industrial Methods : Some patents describe methylation in petroleum ether-NaOH aqueous solution with phase-transfer catalysts and hydrosulfite to prevent oxidation, followed by formylation steps. These methods emphasize ease of reaction control, solvent recovery, and high purity of the dimethoxynaphthalene intermediate.

Comparative Data on Preparation Conditions

Method Key Reagents Conditions Yield (%) Notes
Vilsmeier-Haack DMF, POCl₃ 0–5°C to RT, anhydrous 70–85 High regioselectivity, mild conditions
Dichloromethyl Methyl Ether + AlCl₃ Dichloromethyl methyl ether, AlCl₃ 0–5°C, anhydrous 65–80 Requires careful temperature control
Methylation + Formylation (Patent method) Dimethyl sulfate, NaOH, hydrosulfite 50–60°C, staged addition 75–90 Industrially scalable, solvent recycling

Mechanistic Insights and Electronic Effects

  • The methoxy groups at positions 6 and 7 are strong electron-donating substituents, increasing the electron density of the naphthalene ring and directing electrophilic substitution preferentially to the 1-position.
  • This electronic activation facilitates formylation reactions, enhancing the reactivity of the aromatic ring toward electrophilic attack.
  • The regioselectivity is influenced by the resonance and inductive effects of the methoxy substituents, favoring substitution ortho or para to these groups, consistent with the observed formylation at position 1.

Purification and Characterization

  • After synthesis, purification is typically achieved by recrystallization or column chromatography to obtain high-purity 6,7-Dimethoxy-1-naphthaldehyde (>95% purity).
  • Characterization includes NMR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Starting material 6,7-Dimethoxynaphthalene or 6,7-dihydroxynaphthalene Precursor for formylation
Methylation Dimethyl sulfate, NaOH, phase-transfer catalyst Converts dihydroxy to dimethoxy groups
Formylation (Vilsmeier-Haack) DMF, POCl₃, anhydrous, 0–5°C to RT Selective introduction of aldehyde at C-1
Formylation (Lewis acid) Dichloromethyl methyl ether, AlCl₃, anhydrous, 0–5°C Alternative formylation method
Purification Recrystallization or chromatography High purity product

Research Findings and Practical Considerations

  • Research confirms that formylation of 6,7-dimethoxynaphthalene is most efficient under anhydrous conditions with controlled temperature to avoid side reactions and degradation of methoxy groups.
  • Industrially, methylation followed by formylation is preferred for scalability and cost-efficiency.
  • The choice of formylation reagent and catalyst impacts regioselectivity and yield, with Vilsmeier-Haack and Lewis acid-catalyzed methods being the most commonly employed.
  • The electron-donating methoxy groups play a crucial role in directing electrophilic substitution, facilitating selective aldehyde introduction.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxy-1-naphthaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

6,7-Dimethoxy-1-naphthaldehyde serves as a versatile intermediate in organic synthesis. Its structure allows for multiple functionalization reactions that can lead to the development of complex molecules.

Key Reactions:

  • Condensation Reactions: This compound is often used in condensation reactions to create larger polycyclic structures, which are valuable in the synthesis of natural products and pharmaceuticals.
  • Functional Group Transformations: The aldehyde group can be easily transformed into various functional groups such as alcohols, amines, or carboxylic acids, making it a valuable building block in synthetic chemistry.

Medicinal Chemistry

Research has indicated that 6,7-Dimethoxy-1-naphthaldehyde exhibits potential biological activities that can be harnessed for medicinal purposes.

Biological Activities:

  • Anticancer Properties: Studies have shown that derivatives of 6,7-Dimethoxy-1-naphthaldehyde possess cytotoxic effects against various cancer cell lines. For example, compounds derived from this aldehyde have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells .
  • Anti-inflammatory Effects: Some derivatives have demonstrated anti-inflammatory properties, making them candidates for further development as therapeutic agents for inflammatory diseases.

Analytical Chemistry

In analytical chemistry, 6,7-Dimethoxy-1-naphthaldehyde is utilized as a reagent in various detection methods due to its fluorescent properties.

Fluorescence Derivatization:

  • High-Performance Liquid Chromatography (HPLC): The compound has been employed as a derivatization reagent for the sensitive detection of aldehydes in HPLC. It reacts under optimized conditions to produce fluorescent derivatives that can be detected at low concentrations (detection limits around 13–18 fmol) .

Case Study 1: Synthesis of Anticancer Agents

A series of compounds derived from 6,7-Dimethoxy-1-naphthaldehyde were synthesized and tested for anticancer activity against human breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity compared to control groups, suggesting their potential as lead compounds for drug development .

Case Study 2: Fluorescent Detection of Aldehydes

In a study focusing on the use of 6,7-Dimethoxy-1-naphthaldehyde as a fluorescence derivatization reagent, researchers optimized reaction conditions and demonstrated its efficacy in detecting aliphatic and aromatic aldehydes using HPLC. The method provided high sensitivity and selectivity, showcasing the compound's utility in analytical applications .

Data Tables

Application AreaSpecific Use CaseKey Findings
Organic SynthesisIntermediate for polycyclic structuresVersatile functionalization capabilities
Medicinal ChemistryAnticancer and anti-inflammatory agentsSignificant cytotoxicity against cancer cell lines
Analytical ChemistryDerivatization reagent for HPLCDetection limits of 13–18 fmol for aldehydes

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-naphthaldehyde in biological systems involves its interaction with aldehyde dehydrogenase enzymes, which catalyze the oxidation of the aldehyde group to a carboxylic acid. This reaction is crucial in metabolic pathways where aldehydes are intermediates. The compound’s methoxy groups may also influence its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6,7-Dimethoxy-1-naphthaldehyde with key analogs based on substituent patterns, functional groups, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Key Properties/Applications References
6,7-Dimethoxy-1-naphthaldehyde 6,7-OCH₃; 1-CHO Potential intermediate in drug synthesis; reactivity influenced by electron-rich aromatic system Inferred
6,6'-Dimethoxy-2,2'-binaphthalenyl Binaphthalene core; 6,6'-OCH₃ Used as a reference standard in pharmaceuticals; steric hindrance impacts molecular interactions
(6-Methoxynaphthalen-2-yl)acetic Acid 6-OCH₃; 2-CH₂COOH Metabolite of naproxen; anti-inflammatory activity via COX inhibition
1-Nitronaphthalene 1-NO₂ Industrial solvent precursor; mutagenic and carcinogenic risks
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate 6,7-OCH₃; isoquinoline core with ester group Antihypertensive activity; modulates calcium channels

Electronic and Steric Effects

  • Methoxy vs. Nitro Groups : The methoxy groups in 6,7-Dimethoxy-1-naphthaldehyde enhance electron density on the naphthalene ring, favoring electrophilic substitution reactions. In contrast, 1-Nitronaphthalene’s nitro group is electron-withdrawing, reducing aromatic reactivity and increasing oxidative stability .
  • Aldehyde vs. Carboxylic Acid : The aldehyde group at position 1 in 6,7-Dimethoxy-1-naphthaldehyde offers nucleophilic reactivity (e.g., forming Schiff bases), whereas (6-Methoxynaphthalen-2-yl)acetic Acid’s carboxylic acid group enables salt formation and bioavailability enhancement in pharmaceuticals .

Pharmacological Relevance

  • Isoquinoline Derivatives: Compounds like Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) demonstrate antihypertensive effects, suggesting that the 6,7-dimethoxy motif may enhance binding to cardiovascular targets . While 6,7-Dimethoxy-1-naphthaldehyde itself lacks direct pharmacological data, its structure aligns with intermediates used in synthesizing such bioactive molecules.
  • Steric Considerations : 6,6'-Dimethoxy-2,2'-binaphthalenyl (Imp. F(EP)) exhibits restricted rotation due to its binaphthyl structure, a feature absent in 6,7-Dimethoxy-1-naphthaldehyde. This difference impacts applications in chiral synthesis or asymmetric catalysis .

Research Findings and Limitations

  • Synthetic Utility: 6,7-Dimethoxy-1-naphthaldehyde’s aldehyde group is pivotal in condensation reactions, as seen in the synthesis of isoquinoline derivatives (e.g., compound 6g in ), which are precursors to analgesics and antipsychotics .
  • Gaps in Data: No direct studies on the compound’s solubility, stability, or toxicity were found in the provided evidence. Comparisons rely on structural analogs, necessitating caution in extrapolating properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.